3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid
Overview
Description
3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid is an organic compound with a complex structure that includes a brominated phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxy-propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination of Phenyl Ring: The starting material, phenyl ring, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Introduction of Boc-Protected Amino Group: The brominated phenyl compound is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to introduce the Boc-protected amino group.
Formation of Hydroxy-Propionic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The brominated phenyl ring can be reduced to a phenyl ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF.
Substitution: Sodium azide, potassium cyanide, or organometallic reagents under reflux or room temperature conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated phenyl compound.
Substitution: Formation of azide, nitrile, or other substituted derivatives.
Scientific Research Applications
3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and Boc-protected amino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxy-propionic acid moiety may also play a role in binding to active sites or facilitating transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylboronic acid: Similar brominated phenyl structure but with a boronic acid group.
3-(3-Bromophenyl)propionic acid: Similar brominated phenyl structure but with a propionic acid group.
3-Bromoquinoline: Contains a brominated phenyl ring within a quinoline structure.
Uniqueness
3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid is unique due to its combination of a brominated phenyl ring, Boc-protected amino group, and hydroxy-propionic acid moiety
Properties
IUPAC Name |
3-(3-bromophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-5-4-6-9(15)7-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUDCGNYTGZGJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)Br)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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